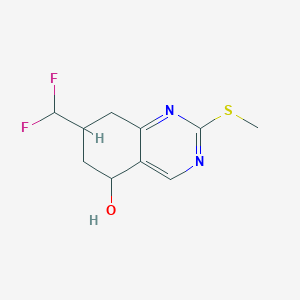
7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol is a compound of interest in various fields of chemistry and pharmacology This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a quinazoline derivative. This can be achieved using reagents such as fluoroform (CHF3) under continuous flow conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the difluoromethylation process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Continuous flow difluoromethylation protocols are particularly advantageous for large-scale production due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the quinazoline core .
Applications De Recherche Scientifique
7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the quinazoline core can interact with nucleic acids or proteins. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethylated Quinazolines: Compounds with similar difluoromethyl groups but different substituents on the quinazoline core.
Methylthio-Substituted Quinazolines: Quinazoline derivatives with methylthio groups but lacking the difluoromethyl group.
Uniqueness
7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to the combination of both difluoromethyl and methylthio groups on the quinazoline core. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H12F2N2OS |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
7-(difluoromethyl)-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-5-ol |
InChI |
InChI=1S/C10H12F2N2OS/c1-16-10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,8-9,15H,2-3H2,1H3 |
Clé InChI |
QPSXIVGKORDZCR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C2C(CC(CC2=N1)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


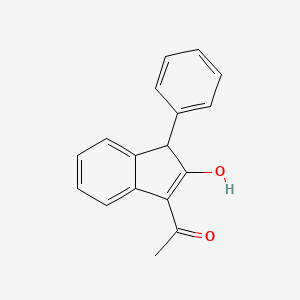


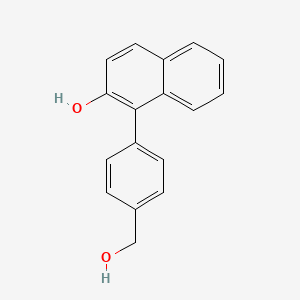
![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)

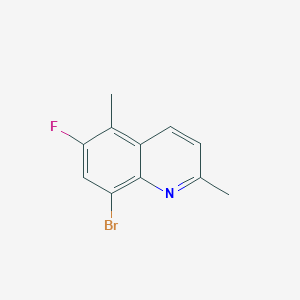
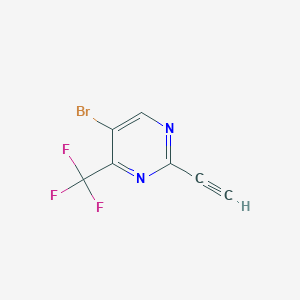
![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)




